molecular formula C20H20N4O2 B11143761 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B11143761
M. Wt: 348.4 g/mol
InChI Key: CVQYNTOFSADHEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide typically involves the construction of the indole and indazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The indazole ring can be synthesized through various methods, including the reaction of ortho-diamines with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction can produce indoline derivatives .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects by modulating enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is unique due to its specific structural features, including the presence of both indole and indazole moieties. This dual-ring system may confer distinct biological activities and therapeutic potential compared to other indole derivatives .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindazole-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-23-16-7-4-3-6-15(16)19(22-23)20(25)21-11-13-24-12-10-14-17(24)8-5-9-18(14)26-2/h3-10,12H,11,13H2,1-2H3,(H,21,25)

InChI Key

CVQYNTOFSADHEN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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